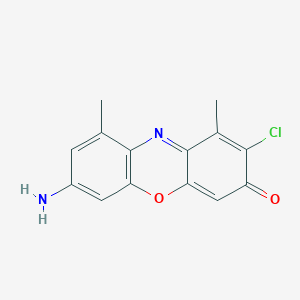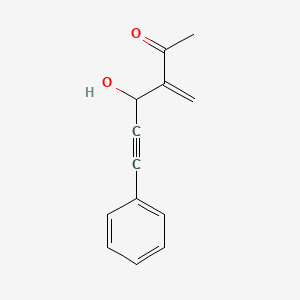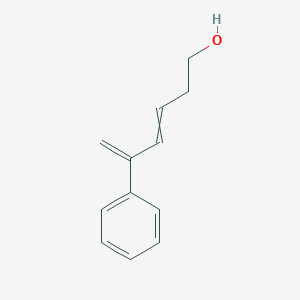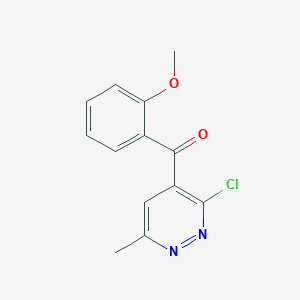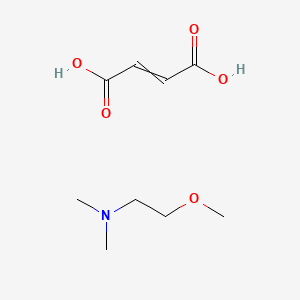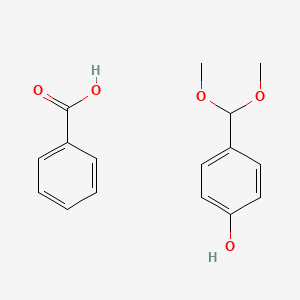![molecular formula C10H13NO B14213217 N-[(1R)-1-(4-Methylphenyl)ethyl]formamide CAS No. 619326-42-0](/img/structure/B14213217.png)
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a (1R)-1-(4-methylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-Methylphenyl)ethyl]formamide typically involves the reaction of (1R)-1-(4-methylphenyl)ethylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, with the amine and formic acid being mixed in a suitable solvent such as methanol or ethanol. The mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism by which N-[(1R)-1-(4-Methylphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]benzamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]propionamide
Uniqueness
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
619326-42-0 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-[(1R)-1-(4-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
ZZVPBNHNTXPFNN-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



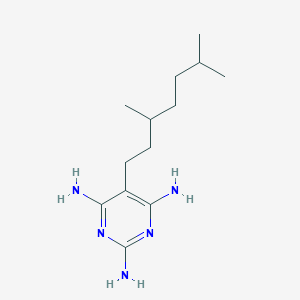


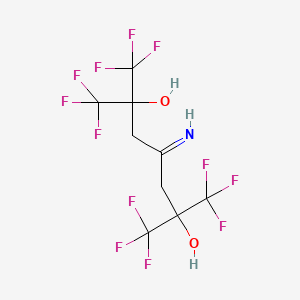
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
